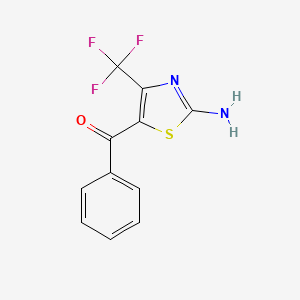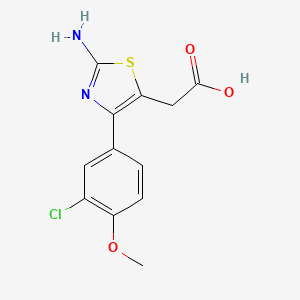
Methyl 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms This particular compound is characterized by the presence of a methyl ester group, an amino group, and a chloro-methylphenyl substituent on the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Methyl 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
Methyl 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
作用机制
The mechanism of action of Methyl 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chloro groups on the pyrazole ring can participate in hydrogen bonding and hydrophobic interactions with biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a nitrile group instead of a methyl ester.
1-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazole-5-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
Methyl 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both an amino group and a methyl ester group on the pyrazole ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research .
属性
分子式 |
C12H12ClN3O2 |
|---|---|
分子量 |
265.69 g/mol |
IUPAC 名称 |
methyl 5-amino-1-(3-chloro-4-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-3-4-8(5-10(7)13)16-11(14)9(6-15-16)12(17)18-2/h3-6H,14H2,1-2H3 |
InChI 键 |
OPCCBYGMDLTRTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)OC)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B11812701.png)



![2-(7-(3,4-Dimethoxybenzoyl)-5-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid](/img/structure/B11812718.png)
![2-{[(4-Methoxyphenyl)tellanyl]methyl}oxolane](/img/structure/B11812726.png)






